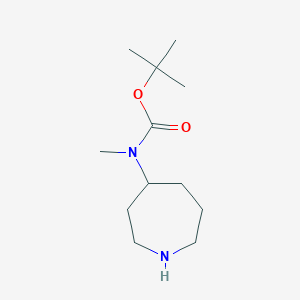

tert-Butyl methyl(azepan-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(azepan-4-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOXRBKNNRYSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azepane Scaffold

In the landscape of modern medicinal chemistry, the azepane ring system stands out as a privileged scaffold. As a seven-membered saturated heterocycle, its inherent conformational flexibility allows for a more comprehensive exploration of chemical space compared to its five- and six-membered counterparts.[1] This property is often crucial for optimizing ligand-receptor interactions and achieving desired pharmacological profiles.[1] Numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), incorporate the azepane motif, highlighting its significance in the development of therapeutics for conditions such as psychosis, convulsions, and depression.[2][3][4]

This guide focuses on a key derivative, tert-butyl methyl(azepan-4-yl)carbamate , a versatile building block for the synthesis of more complex molecules in drug discovery programs. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the carbamate allows for controlled, stepwise synthetic modifications, making it an invaluable tool for medicinal chemists.

Core Compound Identification and Properties

This compound is a key intermediate used in organic synthesis, particularly in the construction of pharmaceutical lead compounds.

| Property | Value | Source |

| CAS Number | 1408075-96-6 | [5] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |

| Molecular Weight | 228.34 g/mol | [5] |

| Synonyms | tert-butyl N-(azepan-4-yl)-N-methylcarbamate | [5] |

Proposed Synthetic Protocol

While specific literature detailing the synthesis of this compound is not extensively published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the N-methylation of the readily available precursor, tert-butyl azepan-4-ylcarbamate.

Diagram 1: Proposed Synthesis of this compound

A schematic overview of the proposed N-methylation reaction.

Step-by-Step Methodology

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tert-butyl azepan-4-ylcarbamate (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.1-1.2 equivalents), portion-wise. The use of a strong base is crucial for the deprotonation of the carbamate nitrogen, which is less nucleophilic than a free amine.

-

N-Methylation: After stirring the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation, add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), dropwise while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Expected Analytical and Characterization Profile

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Below are the expected characteristic signals:

| Technique | Expected Observations |

| ¹H NMR | - A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl (Boc) group.- A singlet at approximately 2.7-2.9 ppm for the three protons of the N-methyl group.- A series of multiplets in the region of 1.5-3.5 ppm corresponding to the protons of the azepane ring. |

| ¹³C NMR | - A signal around 28 ppm for the three methyl carbons of the Boc group.- A signal around 80 ppm for the quaternary carbon of the Boc group.- A signal for the N-methyl carbon.- A set of signals corresponding to the carbons of the azepane ring.- A signal for the carbamate carbonyl carbon around 155 ppm. |

| Mass Spec. | - The expected molecular ion peak [M+H]⁺ at m/z 229.18. |

| FT-IR | - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group. |

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Diagram 2: Role in Synthetic Elaboration

Synthetic utility of the title compound in generating novel chemical entities.

-

Introduction of the N-Methyl-azepan-4-yl Moiety: The Boc protecting group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This orthogonal deprotection strategy allows for the selective unmasking of the secondary amine on the azepane ring, which can then be further functionalized.

-

Scaffold for Combinatorial Chemistry: The azepane core provides a three-dimensional framework that can be elaborated upon. Following Boc deprotection, the free amine can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

-

Alkylation: Introduction of various alkyl or aryl groups.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce substituted amino groups.

-

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

-

These transformations enable the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns. The conformational flexibility of the azepane ring, combined with the diverse substituents that can be introduced, allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.[1]

Conclusion

This compound is a valuable synthetic intermediate whose utility is derived from the strategic combination of a conformationally flexible azepane scaffold and a labile Boc protecting group. While detailed synthetic and characterization data for this specific molecule are not widely published, its preparation via N-methylation of the corresponding carbamate is a chemically sound and feasible approach. For researchers and scientists in drug development, this compound represents a key building block for the construction of novel chemical entities, particularly in the pursuit of new therapeutics targeting the central nervous system and other disease areas where the azepane motif has proven to be advantageous.

References

- Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

-

Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

-

tert-Butyl N-(azepan-4-yl)carbamate. (n.d.). J&K Scientific. Retrieved from [Link]

-

tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

tert-Butyl methyl(azepan-4-yl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block utilized in modern medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and outline standard methods for its analytical characterization. The guide elucidates the strategic importance of its structural components—the azepane core and the tert-butyloxycarbonyl (Boc) protecting group—and their role in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction to a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the assembly of complex, biologically active molecules relies heavily on a toolkit of well-characterized, versatile building blocks. This compound (CAS No: 1408075-96-6) has emerged as a valuable intermediate for precisely this purpose.[1] Structurally, it is a saturated seven-membered N-heterocycle (azepane) bearing a protected secondary amine. The protection is afforded by a tert-butyloxycarbonyl (Boc) group, one of the most widely used amine-protecting groups in organic synthesis.

Carbamate-bearing molecules are integral to medicinal chemistry, often serving as stable surrogates for peptide bonds, which enhances bioavailability and metabolic stability.[2] The Boc-carbamate functionality in this specific molecule offers a critical advantage: it renders the azepane nitrogen nucleophilicity inert under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions to liberate the free amine for subsequent synthetic transformations.[3] This guide provides the foundational knowledge required to effectively utilize this building block in complex synthetic workflows.

Physicochemical and Structural Properties

The identity and utility of a chemical intermediate are defined by its fundamental properties. A summary of the key identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.34 g/mol | [1] |

| CAS Number | 1408075-96-6 | [1] |

| IUPAC Name | This compound | Derived from structure |

| Synonyms | tert-butyl N-(azepan-4-yl)-N-methylcarbamate | [1] |

| Compound Family | Heterocyclic Building Blocks | [1] |

The molecule's structure features a flexible seven-membered azepane ring, which is a common scaffold in pharmacologically active compounds. The nitrogen atom at the 4-position is substituted with both a methyl group and the sterically demanding Boc protecting group. This specific N-substitution pattern is crucial for modulating the steric and electronic properties of subsequent derivatives.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is through the N-protection of its corresponding amine precursor, 4-(methylamino)azepane. The causality for this choice rests on the high selectivity and mild reaction conditions associated with di-tert-butyl dicarbonate (Boc₂O), which minimizes side reactions.

Synthetic Rationale and Strategy

The core of the synthesis is the reaction between a nucleophilic secondary amine and the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the acidic co-products, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their inert nature and ability to dissolve both the polar amine precursor and the nonpolar Boc₂O.

Detailed Experimental Protocol

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-(methylamino)azepane (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for isolating the pure product from any unreacted starting material or byproducts.

Synthesis Workflow Diagram

Caption: General workflow for the Boc-protection of 4-(methylamino)azepane.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic large singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl protons of the tert-butyl group.[4] A singlet corresponding to the N-methyl group would appear further downfield. The protons on the azepane ring will present as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm).

-

¹³C NMR: Key signals include the carbamate carbonyl carbon (δ ~155 ppm), the quaternary and methyl carbons of the Boc group (δ ~80 ppm and ~28 ppm, respectively), and multiple signals for the N-methyl and azepane ring carbons.[5]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.35. A characteristic fragmentation pattern is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, highlighted by a strong carbonyl (C=O) stretching vibration for the carbamate group, typically observed in the range of 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

The primary utility of this compound is as a functionalized scaffold for elaboration into more complex target molecules.

The Role of the Boc Protecting Group

The Boc group serves as a temporary mask for the nucleophilic amine. Its stability to a wide variety of reagents (e.g., organometallics, mild reducing agents, and most basic conditions) allows for selective chemical modifications at other positions of a molecule. The true power of this building block is realized during the deprotection step. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, cleanly cleaves the carbamate to liberate the free secondary amine, carbon dioxide, and isobutylene. This newly revealed amine is then available for subsequent coupling reactions, such as amide bond formation, reductive amination, or urea formation, enabling the extension of the molecular structure.

Deprotection Workflow Diagram

Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of novel chemical entities. Its well-defined structure, predictable reactivity, and the robust nature of the Boc protecting group make it an indispensable intermediate for researchers in drug discovery. This guide provides the essential technical knowledge, from synthesis to application, empowering scientists to confidently and effectively incorporate this versatile building block into their research and development programs.

References

-

tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. CP Lab Safety. [Link]

-

tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. CP Lab Safety. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. PubMed Central. [Link]

-

tert-Butyl N-(azepan-4-yl)carbamate. J&K Scientific. [Link]

-

Supporting Information for a scientific article. University of Calcutta. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

tert-Butyl (S)-azepan-4-ylcarbamate. Pharmaffiliates. [Link]

-

Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]

-

Supporting Information for an article. The Royal Society of Chemistry. [Link]

-

Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical chemistry, 88(16), 8094–8101. PubMed Central. [Link]

Sources

An In-depth Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Introduction: The Azepane Scaffold and the Strategic Role of N-Boc-N-methyl Protection

In the landscape of contemporary medicinal chemistry, the azepane ring system stands out as a privileged scaffold. Its three-dimensional architecture and conformational flexibility allow for the presentation of substituents in diverse spatial orientations, making it an attractive core for engaging with complex biological targets. The strategic functionalization of this seven-membered saturated heterocycle is paramount to modulating its pharmacological profile. This guide focuses on a particularly valuable derivative, tert-butyl methyl(azepan-4-yl)carbamate , a building block whose utility is underscored by the deliberate incorporation of an N-methyl group and a tert-butyloxycarbonyl (Boc) protecting group.

The N-methylation of amine-containing scaffolds is a well-established strategy in drug design to fine-tune properties such as basicity, lipophilicity, and metabolic stability. Concurrently, the Boc protecting group offers robust protection under a wide range of synthetic conditions while being readily cleavable under acidic conditions, a cornerstone of modern multi-step organic synthesis[1]. This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is critical for its effective use in drug development workflows. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1408075-96-6 | |

| Molecular Formula | C₁₂H₂₄N₂O₂ | |

| Molecular Weight | 228.34 g/mol | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Appearance | Expected to be a solid or oil | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is logically approached via the N-methylation of the readily available precursor, tert-butyl azepan-4-ylcarbamate. This strategy leverages established methodologies for the selective methylation of Boc-protected amines. The following protocol is a representative and reliable method.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the N-methylation of tert-butyl azepan-4-ylcarbamate.

Step-by-Step Experimental Protocol

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) under a nitrogen atmosphere.

-

Addition of Solvent and Starting Material: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice bath. To this suspension, add a solution of tert-butyl azepan-4-ylcarbamate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below 5 °C.

-

Deprotonation: Stir the resulting mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the carbamate nitrogen.

-

Methylation: Add methyl iodide (MeI, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Analytical Characterization: A Spectroscopic Overview

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Boc (tert-butyl) | ~1.45 | Singlet | 9H | A characteristic, sharp singlet indicative of the nine equivalent protons of the Boc group[2]. |

| N-CH₃ | ~2.7-2.9 | Singlet | 3H | A singlet corresponding to the N-methyl protons. |

| Azepane Ring Protons | 1.5-2.0 and 2.8-3.5 | Multiplets | 11H | The azepane ring protons will appear as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. Protons alpha to the nitrogen atoms will be shifted downfield. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Boc (C=O) | ~155 |

| Boc (quaternary C) | ~80 |

| Boc (CH₃) | ~28 |

| N-CH₃ | ~35-40 |

| Azepane Ring Carbons | ~25-60 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the compound.

-

Expected [M+H]⁺: m/z 229.19

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under MS/MS conditions[3][4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (carbamate) | ~1680-1700 | Strong |

| C-N stretch | ~1160-1250 | Medium-Strong |

| C-H stretch (aliphatic) | ~2850-2980 | Strong |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The Boc-protected amine allows for the selective functionalization of the azepane ring nitrogen. Subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine that can be further elaborated through a variety of chemical transformations, including:

-

Reductive amination

-

Amide bond formation

-

Urea and sulfonamide synthesis

-

N-arylation reactions

This dual functionality makes it an ideal starting material for the creation of compound libraries for high-throughput screening against a range of biological targets. The azepane core is found in a number of biologically active compounds, and the ability to systematically modify its substitution pattern is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carbamate derivatives and alkylating agents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Reagents: The synthesis involves the use of sodium hydride, which is a flammable solid and reacts violently with water, and methyl iodide, which is a toxic and volatile alkylating agent. Appropriate care and handling procedures for these reagents are mandatory.

Conclusion

This compound is a strategically designed chemical intermediate that provides a gateway to a diverse range of complex, nitrogen-containing molecules. Its well-defined chemical properties, coupled with a reliable synthetic route, make it a valuable tool for medicinal chemists. The orthogonal protection scheme allows for the selective and sequential functionalization of the azepane scaffold, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important building block in research and development.

References

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Tert-butyl n-(azepan-4-yl)carbamate (C11H22N2O2). PubChemLite. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

-

tert-Butyl N-(azepan-4-yl)carbamate. J&K Scientific. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

-

N-Boc-2-aminoisobutyric acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

-

Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

-

tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. CP Lab Safety. [Link]

-

On the selective N-methylation of BOC-protected amino acids. PubMed. [Link]

-

Late-Stage C(sp3)–H Methylation of Drug Molecules. Macmillan Group - Princeton University. [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. [Link]

-

1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Chemistry. [Link]

-

Results of the synthesis of N-Boc-dipeptides 2-6. ResearchGate. [Link]

- Synthesis method of N-Boc piperazine.

-

Synthesis of N-Boc,(1,6 aminohexyl) maleimide. ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. reddit.com [reddit.com]

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl methyl(azepan-4-yl)carbamate

Introduction

In the landscape of modern drug discovery and development, heterocyclic building blocks are indispensable scaffolds for constructing novel therapeutic agents. Among these, substituted azepanes are prevalent motifs in bioactive compounds, valued for their flexible seven-membered ring structure.[1] The molecule tert-butyl methyl(azepan-4-yl)carbamate (Molecular Formula: C₁₂H₂₄N₂O₂, Molecular Weight: 228.34 g/mol ) is a key synthetic intermediate, combining the azepane core with a tert-butoxycarbonyl (Boc) protecting group—a cornerstone of amine protection strategy in multi-step organic synthesis.[2][3]

The Boc group's stability and ease of removal under mild acidic conditions make it a frequent choice for chemists.[2] However, its successful installation and the integrity of the overall molecular structure must be rigorously verified. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. We will not only detail the expected spectral features but also explain the underlying chemical principles, offering a self-validating framework for researchers and drug development professionals.

Molecular Structure Overview

A thorough analysis begins with a deconstruction of the molecule into its constituent functional groups, which dictate its spectroscopic signature.

-

tert-Butoxycarbonyl (Boc) Group: This group is characterized by a carbamate moiety and a sterically bulky tert-butyl group. It is the most prominent feature in several analytical techniques.

-

N-Methyl Group: A methyl group attached directly to the carbamate nitrogen. This substitution makes the carbamate a tertiary amide analogue, influencing its electronic and steric properties.

-

Azepane Ring: A saturated seven-membered heterocyclic amine. The protons on this flexible ring will exhibit complex NMR signals due to conformational dynamics and diastereotopicity.[1]

The strategic combination of these groups requires a synergistic analytical approach to ensure that synthesis has yielded the correct isomer and that the protecting group is correctly installed.

The Spectroscopic Triad for Structure Confirmation

The unambiguous elucidation of this compound relies on the integrated interpretation of data from NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential.

The proton NMR spectrum provides the most direct confirmation of the successful installation of the Boc group.[2] The key is to look for two highly characteristic singlet signals.

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group produce a large, sharp singlet, typically observed in the upfield region around δ 1.4-1.5 ppm .[2] This signal's integration value (9H) is an unambiguous marker.

-

N-Methyl Protons: The three protons of the methyl group attached to the carbamate nitrogen will appear as a sharp singlet around δ 2.7-2.9 ppm . Its chemical shift is influenced by the electron-withdrawing carbamate group.

-

Azepane Ring Protons: These protons present the most complex region of the spectrum. Due to the ring's flexibility and the presence of a stereocenter at C4, the methylene protons are diastereotopic and will appear as a series of overlapping multiplets between approximately δ 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3, C5) will be shifted further downfield due to the deshielding effect of the heteroatoms. The single proton at the C4 position (CH-N(Boc)Me) will likely appear as a multiplet, potentially broadened due to the influence of the adjacent nitrogen and conformational exchange.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration | Key Rationale |

| tert-Butyl (Boc) | 1.4 - 1.5 | Singlet (s) | 9H | Shielded, equivalent protons of the Boc group.[2] |

| N-Methyl | 2.7 - 2.9 | Singlet (s) | 3H | Deshielded by the adjacent carbamate nitrogen. |

| Azepane CH₂ (C2, C7) | 2.8 - 3.5 | Multiplet (m) | 4H | Adjacent to the secondary amine nitrogen. |

| Azepane CH (C4) | 3.5 - 4.0 | Multiplet (m) | 1H | Deshielded by the carbamate nitrogen. |

| Azepane CH₂ (C3, C5, C6) | 1.5 - 2.0 | Multiplet (m) | 6H | More shielded ring protons. |

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.

-

Carbamate Carbonyl (C=O): This is one of the most downfield signals, appearing around δ 155-156 ppm .[5] Its presence confirms the carbamate functionality.

-

Boc Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the Boc group gives a characteristic signal around δ 79-80 ppm .[6]

-

Boc Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the Boc group will produce a strong signal around δ 28.5 ppm .[6]

-

N-Methyl Carbon: The N-methyl carbon signal is expected in the range of δ 30-35 ppm .

-

Azepane Ring Carbons: These carbons will appear in the range of δ 25-60 ppm . The carbons directly attached to nitrogen (C2, C7, and C4) will be the most downfield in this region.[7]

| Carbon Assignment | Expected Chemical Shift (δ ppm) | Key Rationale |

| Carbamate C=O | 155 - 156 | Highly deshielded carbonyl carbon.[5] |

| Boc Quaternary C | 79 - 80 | Characteristic signal for the Boc group's sp³ quaternary carbon.[6] |

| Azepane C4 | 50 - 55 | Carbon bearing the carbamate group. |

| Azepane C2, C7 | 45 - 50 | Carbons adjacent to the secondary amine nitrogen. |

| N-Methyl | 30 - 35 | N-alkyl carbon. |

| Boc Methyls | ~28.5 | Shielded, equivalent methyl carbons.[6] |

| Azepane C3, C5, C6 | 25 - 35 | Remaining ring carbons. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through characteristic fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the preferred method.

-

Molecular Ion: The primary confirmation is the observation of the protonated molecular ion [M+H]⁺ at m/z 229.19 . Adducts with sodium [M+Na]⁺ (m/z 251.17) or potassium [M+K]⁺ (m/z 267.14) are also commonly observed and serve as further validation.[8]

-

Characteristic Fragmentation: The Boc group is known for its predictable fragmentation pathways, which provide definitive structural proof.

-

Loss of Isobutylene (-56 Da): A primary fragmentation involves the loss of isobutylene (C₄H₈) to give a fragment at m/z 173.13 .

-

Loss of the Boc Group (-100 Da): Cleavage of the entire Boc group (C₅H₉O₂) results in a fragment at m/z 129.14 .

-

Loss of Methyl Isocyanate (-57 Da): For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO) can occur, providing strong evidence for the N-methyl-N-Boc substitution pattern.[8]

-

Caption: Integrated workflow for the structure elucidation of this compound.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. For complex structures, 2D experiments like COSY and HSQC may be beneficial to assign the azepane ring signals. [2][9]

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the molecular ion and its adducts. Following this, perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z 229) to observe the characteristic fragmentation pattern. [10][11]

Protocol 3: FTIR Sample Preparation and Acquisition

-

Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. [12]

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The definitive signals—the large 9H singlet in ¹H NMR, the carbamate carbonyl in ¹³C NMR, the predictable fragmentation of the Boc group in mass spectrometry, and the strong C=O stretch in IR spectroscopy—create a robust and self-validating dataset. By integrating these techniques, researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable synthetic intermediate, ensuring the reliability and reproducibility of their subsequent research.

References

- Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.

- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.

- Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL.

- Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.

- Technical Support Center: Mass Spectrometry of Carbamate Compounds. Benchchem.

- Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega - ACS Publications.

- 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH.

- FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. CP Lab Safety.

- 2 - Supporting Information. University of Mumbai.

- Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.

Sources

- 1. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scilit.com [scilit.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpst.cz [hpst.cz]

- 12. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of tert-Butyl methyl(azepan-4-yl)carbamate: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of tert-Butyl methyl(azepan-4-yl)carbamate. A comprehensive search of publicly available scientific databases and literature has revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this specific compound. This guide will transparently discuss this data gap and, as a scientifically relevant alternative, present available data for the closely related analogue, tert-butyl N-(azepan-4-yl)carbamate. Furthermore, a theoretical overview of the expected spectroscopic signatures for the title compound, based on fundamental principles of spectroscopy, will be provided to guide researchers in their analytical endeavors.

Introduction: The Analytical Challenge

This compound (CAS 1408075-96-6) is a carbamate derivative of the azepane ring system, a structural motif of interest in medicinal chemistry due to its presence in various biologically active compounds. The N-methylation and the tert-butoxycarbonyl (Boc) protecting group are key functional features that influence its chemical properties and potential applications in synthetic chemistry.

A critical aspect of chemical synthesis and drug development is the rigorous structural confirmation of newly synthesized molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. However, a thorough investigation into the scientific literature and chemical databases indicates that detailed, publicly accessible spectroscopic data for this compound is currently unavailable.

This guide aims to provide researchers with the most relevant available information. While direct experimental data for the target molecule is absent, we will present a detailed analysis of the closely related compound, tert-butyl N-(azepan-4-yl)carbamate, and offer expert insights into the expected spectroscopic characteristics of the title compound.

Spectroscopic Data for the Analogue: tert-Butyl N-(azepan-4-yl)carbamate

To provide a tangible point of reference, this section details the available spectroscopic information for tert-butyl N-(azepan-4-yl)carbamate (CAS 454451-28-6). It is crucial to emphasize that this compound lacks the N-methyl group present in our primary molecule of interest, which will lead to distinct differences in their respective spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum:

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.1754 |

| [M+Na]⁺ | 237.1573 |

| [M+K]⁺ | 253.1313 |

| [M+NH₄]⁺ | 232.2019 |

| [M-H]⁻ | 213.1608 |

| [M+HCOO]⁻ | 259.1663 |

| [M+CH₃COO]⁻ | 273.1820 |

| Data sourced from PubChem CID 4645994. |

Experimental Protocol (General):

A standard approach for obtaining a mass spectrum of a small molecule like this would involve Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Theoretical Spectroscopic Profile of this compound

In the absence of experimental data, we can predict the key spectroscopic features of this compound based on its molecular structure.

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule.

Expected Chemical Shifts (δ) in ppm (relative to TMS):

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.4 - 1.5 | singlet (s) | 9H |

| N-Methyl (3H) | ~2.7 - 2.9 | singlet (s) | 3H |

| Azepane ring protons (10H) | ~1.5 - 3.5 | multiplets (m) | 10H |

| Azepane CH-N (1H) | ~3.8 - 4.2 | multiplet (m) | 1H |

Causality Behind Predictions:

-

The tert-butyl protons are shielded and magnetically equivalent, thus appearing as a sharp singlet with a high integration value.

-

The N-methyl protons will appear as a singlet, with its chemical shift influenced by the adjacent nitrogen atom.

-

The azepane ring protons will exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. Their chemical shifts will vary depending on their proximity to the nitrogen atoms. The protons on carbons adjacent to the ring nitrogen (positions 2 and 7) will be deshielded and appear at a lower field compared to the other ring protons.

-

The methine proton on the azepane ring attached to the carbamate nitrogen will be the most deshielded of the ring protons due to the electron-withdrawing effect of the nitrogen and the carbamate group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

Expected Chemical Shifts (δ) in ppm:

| Carbon Atom | Expected Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | ~28 |

| tert-Butyl (quaternary C) | ~80 |

| N-Methyl (CH₃) | ~35 |

| Azepane ring (CH₂) | ~25 - 55 |

| Azepane ring (CH-N) | ~50 - 60 |

| Carbamate (C=O) | ~155 |

Causality Behind Predictions:

-

The carbons of the tert-butyl group have characteristic chemical shifts.

-

The N-methyl carbon is in a typical range for an N-alkyl group.

-

The azepane ring carbons will have varied chemical shifts based on their substitution and proximity to the heteroatoms.

-

The carbonyl carbon of the carbamate is significantly deshielded and appears at a very low field, which is characteristic of this functional group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups.

Expected Absorption Bands (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine in azepane) | ~3300 - 3400 | Medium |

| C-H (alkane) | ~2850 - 3000 | Strong |

| C=O (carbamate) | ~1680 - 1700 | Strong |

| C-N | ~1000 - 1250 | Medium |

| C-O | ~1000 - 1300 | Strong |

Causality Behind Predictions:

-

A broad peak in the N-H stretching region would indicate the secondary amine in the azepane ring.

-

Strong C-H stretching vibrations are expected from the numerous alkyl groups.

-

A very strong and sharp absorption band for the carbamate carbonyl group is a key diagnostic feature.

-

The C-N and C-O stretching vibrations will appear in the fingerprint region.

Conclusion and Recommendations

This technical guide has addressed the current lack of publicly available experimental spectroscopic data for this compound. While this presents a challenge for researchers working with this compound, we have provided a detailed analysis of a close structural analogue, tert-butyl N-(azepan-4-yl)carbamate, to serve as a useful reference.

Furthermore, the theoretical spectroscopic profiles for ¹H NMR, ¹³C NMR, and IR spectroscopy presented herein are based on established principles and provide a robust framework for the interpretation of experimentally acquired data. It is strongly recommended that any synthesis of this compound be accompanied by a full suite of spectroscopic analyses to unequivocally confirm its structure. The publication of such data would be a valuable contribution to the chemical science community.

References

-

PubChem. tert-Butyl N-(azepan-4-yl)carbamate. [Link]

Solubility of tert-Butyl methyl(azepan-4-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl methyl(azepan-4-yl)carbamate in Organic Solvents

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a molecule are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can cripple development, leading to challenges in formulation, unreliable results in biological assays, and compromised bioavailability. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This guide focuses on a specific, functionalized azepane derivative: this compound. As a key building block or intermediate, understanding its behavior in various chemical environments is paramount for researchers in process chemistry, formulation science, and medicinal chemistry.

This document serves as an in-depth technical resource for scientists and drug development professionals. It is designed not as a rigid protocol, but as a comprehensive guide that blends theoretical principles with practical, field-proven methodologies. We will dissect the molecular structure to predict its solubility behavior, provide a robust theoretical framework for understanding the dissolution process, and detail authoritative experimental protocols for its empirical determination.

Molecular Structure Analysis and Predictive Solubility Assessment

The first step in any solubility investigation is a thorough analysis of the solute's molecular structure. The principle of "like dissolves like" remains a powerful, albeit qualitative, predictor of solubility.[3] The structure of this compound reveals a molecule of dual character, possessing both significant nonpolar features and a polar functional group.

-

Chemical Structure: tert-butyl N-(azepan-4-yl)-N-methylcarbamate

-

Molecular Formula: C₁₂H₂₄N₂O₂

-

Molecular Weight: 228.33 g/mol

Key Structural Features:

-

The Azepane Ring: This saturated seven-membered ring is conformationally flexible and primarily aliphatic in nature, contributing significant nonpolar character.

-

The tert-Butyl Group: As a bulky, hydrocarbon-rich moiety, the tert-butyl group is strongly hydrophobic and will sterically hinder interactions with highly ordered solvent structures (like water).

-

The Carbamate Group (-N(CH₃)COO-): This is the molecule's primary polar center. The carbonyl oxygen and the ester oxygen are both hydrogen bond acceptors. The nitrogen atom is part of the carbamate but is N-methylated, which is a critical feature; it prevents this group from acting as a hydrogen bond donor, a characteristic that significantly influences its interaction with protic solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis:

-

Low Solubility in Highly Polar, Protic Solvents: Due to the large nonpolar surface area from the azepane ring and the tert-butyl group, solubility in solvents like water is expected to be very low.

-

Low Solubility in Very Nonpolar Solvents: While the molecule has significant nonpolar character, the polar carbamate group will limit its solubility in purely aliphatic solvents like hexane or heptane.

-

Good Solubility in Moderately Polar and Aprotic Polar Solvents: The molecule's amphiphilic nature suggests that it will be most soluble in solvents that can effectively solvate both its hydrocarbon portions and its polar carbamate group. We predict favorable solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile. Aprotic, highly polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be excellent solvents.

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solute is most likely to dissolve in a solvent whose HSP values are similar to its own. While the specific HSP for our target molecule are not published, a prudent experimental approach would involve selecting a range of solvents with diverse HSP values to empirically determine the solute's "solubility sphere".[6]

The Theoretical Bedrock of Solubility

Solubility is a thermodynamic equilibrium state, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions (temperature, pressure).[7] The process of dissolution can be understood as a balance between two key energy contributions:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in their solid-state crystal lattice.

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy favorably compensates for the lattice energy. This interplay is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

It is also crucial to distinguish between two types of solubility measurements frequently used in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (often 24-72 hours).[8] The shake-flask method is the gold standard for this measurement.[9]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[10][11] It reflects the rate of precipitation versus the rate of dissolution and is often used in high-throughput screening to flag potential solubility issues early on.[12]

The following sections will provide detailed protocols for determining both.

A Strategic Framework for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Nonpolar Aliphatic | Hexane, Heptane | Probes the solubility limit for purely dispersion force interactions. |

| Nonpolar Aromatic | Toluene | Investigates π-π stacking interactions with the aliphatic ring. |

| Chlorinated | Dichloromethane (DCM) | A versatile, weakly polar solvent, often effective for compounds with mixed polarity. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately polar aprotic solvents with hydrogen bond accepting capability. |

| Esters | Ethyl Acetate | A moderately polar aprotic solvent with a hydrogen bond accepting carbonyl group. |

| Ketones | Acetone | A polar aprotic solvent with a strong hydrogen bond accepting carbonyl. |

| Nitriles | Acetonitrile (ACN) | A polar aprotic solvent with a strong dipole moment. |

| Amides | Dimethylformamide (DMF) | A highly polar aprotic solvent, excellent for many organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar, aprotic solvent with very strong solvating power. |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can act as both hydrogen bond donors and acceptors. |

Below is a logical workflow for selecting solvents for a comprehensive solubility screen.

Caption: A strategic workflow for selecting organic solvents for solubility screening.

Experimental Protocols for Solubility Determination

Scientific integrity demands robust and reproducible experimental methods. The following protocols are presented as self-validating systems, explaining the causality behind each critical step.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility and is essential for late-stage development and formulation.[9]

Objective: To determine the maximum equilibrium concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with Teflon-lined screw caps (e.g., 4 mL)

-

Analytical balance

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to add enough solid so that undissolved material remains visible throughout the experiment, ensuring saturation.[9] A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure a stable state is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step to avoid artificially high results. Two common methods are:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent.

-

Prepare a series of calibration standards of the compound of known concentrations.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

-

Caption: Workflow for a high-throughput kinetic solubility assay.

Data Presentation and Interpretation

Clear and structured data presentation is essential for comparison and decision-making. All quantitative solubility data should be summarized in a table.

Table 1: Solubility Profile of this compound at 25 °C

| Solvent | Solvent Class | Relative Polarity¹ | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (mol/L) |

| Heptane | Nonpolar Aliphatic | 0.012 | [Experimental Data] | [Calculated Data] |

| Toluene | Nonpolar Aromatic | 0.099 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Chlorinated | 0.309 | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran (THF) | Ether | 0.207 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Ester | 0.228 | [Experimental Data] | [Calculated Data] |

| Acetone | Ketone | 0.355 | [Experimental Data] | [Calculated Data] |

| Acetonitrile (ACN) | Nitrile | 0.460 | [Experimental Data] | [Calculated Data] |

| Dimethylformamide (DMF) | Amide | 0.386 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.444 | [Experimental Data] | [Calculated Data] |

| Methanol | Alcohol | 0.762 | [Experimental Data] | [Calculated Data] |

| Ethanol | Alcohol | 0.654 | [Experimental Data] | [Calculated Data] |

| ¹Source: C. Reichardt, Solvents and Solvent Effects in Organic Chemistry. | ||||

| [13] |

Conclusion

While no specific public data exists for the solubility of this compound, this guide provides a comprehensive framework for its rational prediction and empirical determination. The molecular structure suggests an amphiphilic compound with favorable solubility in a range of moderately polar to polar aprotic organic solvents. Its utility as a synthetic intermediate necessitates a thorough understanding of this property to optimize reaction conditions, purification strategies, and formulation development. The gold-standard shake-flask method provides the definitive thermodynamic solubility, while high-throughput kinetic assays offer a rapid means of assessment in early discovery. By applying the principles and protocols detailed herein, researchers can confidently generate a robust and reliable solubility profile for this and other critical molecules in the drug development pipeline.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6120–6147. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Babu, A., & V, S. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC), 1195-1200. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Martinez, M. N., & Amidon, G. L. (2002). A Mechanistic Approach to Understanding the Factors Affecting Drug Absorption: A Review of Fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

-

Dietz, C. H., Jödicke, K., & Wöll, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V2. [Link]

-

Wikipedia contributors. (2024, January 1). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. chem.rochester.edu [chem.rochester.edu]

A-Z Guide to Purity Analysis of tert-Butyl methyl(azepan-4-yl)carbamate: A Senior Application Scientist's Perspective

Abstract

This technical guide provides a comprehensive framework for the purity analysis of tert-Butyl methyl(azepan-4-yl)carbamate, a key building block in modern pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind methodological choices. We will explore the predictable impurity landscape based on its synthesis, establish a multi-pronged analytical strategy for robust characterization, and detail validated protocols for immediate application. This guide is structured to provide researchers, scientists, and drug development professionals with an authoritative and practical resource, ensuring the highest standards of scientific integrity and regulatory compliance.

Introduction: The Critical Role of Purity

This compound is a heterocyclic building block whose structural integrity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, which can arise from the manufacturing process or degradation.[1][2] This guide establishes a holistic and scientifically-grounded approach to ensure the purity of this critical intermediate.

Strategic Framework for Purity Analysis

A robust purity analysis is not a single experiment but a multi-faceted strategy. It begins with a theoretical assessment of potential impurities and culminates in the application of orthogonal analytical techniques to build a comprehensive purity profile. The overall workflow is designed to be a self-validating system, where data from one technique corroborates and complements others.

Caption: Overall workflow for the purity analysis of a pharmaceutical intermediate.

The Impurity Landscape: What to Expect

Understanding the synthesis of this compound is fundamental to predicting its impurity profile. The N-Boc protection of methyl(azepan-4-yl)amine is a common synthetic route.[3] Based on this, we can anticipate several classes of impurities.

| Impurity Class | Potential Species | Origin | Significance |

| Process-Related | Methyl(azepan-4-yl)amine | Unreacted starting material | A common process impurity; must be controlled. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Excess reagent | Typically removed during workup but can persist.[4] | |

| tert-Butanol | By-product of Boc protection | Volatile; typically removed during drying. | |

| Degradation-Related | Methyl(azepan-4-yl)amine | Acid-catalyzed hydrolysis of the carbamate bond[5][6] | Key degradant indicating instability. |

| Azepane-ring opened products | Potential under harsh stress conditions | Indicates significant degradation. | |

| Solvents | Toluene, Methanol, Dichloromethane, etc. | Manufacturing process solvents | Must be controlled according to USP <467> / ICH Q3C guidelines.[7][8][9] |

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For a non-volatile, polar molecule like this compound, RP-HPLC is the cornerstone of purity assessment.[10] Its high resolution and compatibility with various detectors make it ideal for separating the main component from its closely related impurities.

Rationale for Method Parameters

-

Column: A C18 column is the standard choice, offering excellent hydrophobic retention for a broad range of organic molecules.

-

Mobile Phase: A gradient elution using water and acetonitrile (or methanol) allows for the separation of compounds with a wide polarity range. The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial. It protonates silanol groups on the silica support, reducing peak tailing, and ensures consistent ionization for mass spectrometry (MS) detection.

-

Detection:

-

UV Detection: While the carbamate group has a UV chromophore, its absorbance may be weak. A low wavelength (e.g., 210-220 nm) is often necessary.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable. It provides mass information for each peak, enabling the confident identification of known impurities and the structural elucidation of unknown ones. Electrospray Ionization (ESI) in positive mode is typically effective for this compound.

-

Detailed Experimental Protocol: RP-HPLC-UV/MS

-

Instrumentation: Standard HPLC or UHPLC system with a UV/Vis detector and coupled to a single quadrupole or Q-TOF mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

-

UV Detection: 214 nm.

-

MS Detection (ESI+): Scan range 100-500 m/z.

This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and robustness.[11][12][13]

Orthogonal and Specialized Techniques

Relying on a single technique is insufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete purity assessment.